N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is involved in various synthetic pathways aiming to explore its chemical properties and potential as a precursor for more complex compounds.
Synthesis Routes
One study details the synthesis of a key intermediate, 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a compound related to this compound. This synthesis involves condensation, methylation, hydrogenolysis, and cyclization, highlighting the compound's role in generating potentially bioactive molecules (Z. Xiu-lan, 2009).
Chemical Stability and Reactivity
Another study examines the metabolic stability of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors, including derivatives of this compound. It was found that modifications to the heterocyclic ring structure could improve metabolic stability, suggesting that these compounds may serve as robust scaffolds for developing new therapeutics (Markian M Stec et al., 2011).
Biological Activity
The biological activity of compounds structurally related to this compound has been a focus of various studies, particularly in the context of potential therapeutic applications.
- Antimalarial and COVID-19 Potential: Research into N-(phenylsulfonyl)acetamide derivatives, including those with similar structural motifs to this compound, indicates potential antimalarial activity and promising ADMET properties. These studies also explore the compounds' theoretical reactivity and molecular docking against critical proteins, offering insights into their mechanism of action and potential as COVID-19 therapeutic agents (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Mechanism of Action
Properties
IUPAC Name |
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-29(26,27)24-12-6-10-16(24)19(25)23(13-14-7-3-2-4-8-14)20-22-18-15(21)9-5-11-17(18)28-20/h2-5,7-9,11,16H,6,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUWIGPCKATFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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